4-Methoxy-2,3-dimethylpyridine

Description

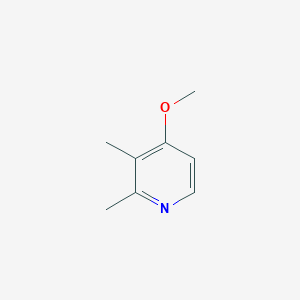

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAARVXVDWLOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Methoxy 2,3 Dimethylpyridine and Its Derivatives

Chemical Reactions of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a primary site for electrophilic attack, leading to the formation of N-oxides, which are key intermediates for further functionalization of the pyridine ring.

N-Oxidation and Deoxygenation Reactions

The conversion of 4-Methoxy-2,3-dimethylpyridine and its analogs to their corresponding N-oxides is a fundamental transformation. This is typically achieved through oxidation using various peroxide reagents. A common method involves the use of hydrogen peroxide in acetic acid. researchgate.net For instance, the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide begins with the N-oxidation of 2,3-lutidine using hydrogen peroxide and a suitable catalyst. google.com

Conversely, the removal of the oxygen atom from the N-oxide, or deoxygenation, is also a crucial reaction. Various reagents can accomplish this transformation. Heterocyclic N-oxides can be converted to their corresponding N-heterocycles in good yields using reagents like trimethylsilyllithium. researchgate.net Another method involves the use of tin reagents. researchgate.net For substituted N-oxides, such as 4-Nitro-2,3-lutidine N-oxide, reduction can be carried out with Titanium(III) chloride in aqueous acetonitrile (B52724). chemicalbook.com These deoxygenation processes are vital for restoring the original pyridine structure after the N-oxide has been used to direct other reactions.

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide / Acetic Acid | Refluxing acetic acid researchgate.net |

| N-Oxidation | Hydrogen Peroxide / MeReO₃ | Dichloromethane, ambient temperature researchgate.net |

| Deoxygenation | Trimethylsilyllithium | - |

| Deoxygenation | Tin reagents | - |

| Deoxygenation | Titanium(III) chloride | 50% aqueous acetonitrile chemicalbook.com |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 4-position significantly influences the electronic properties of the pyridine ring, acting as an electron-donating group. wikipedia.org It is also a site for specific chemical transformations.

Cleavage and Exchange Reactions

The methoxy group of 4-methoxypyridine (B45360) derivatives can undergo reaction with alkylating agents, such as methyl iodide. This reaction can lead to two primary products: the expected N-alkylation to form a pyridinium salt, or a more complex transformation resulting in the formation of a 1-methylpyridone. researchgate.net The latter involves the cleavage of the methyl group from the methoxy ether.

The outcome of this reaction is highly dependent on the reaction conditions, particularly the solvent. In the absence of a solvent, the reaction of 4-methoxypyridine with methyl iodide primarily yields the pyridinium salt. However, the presence of solvents such as toluene, acetonitrile, methanol (B129727), or THF leads to a mixture of the pyridinium salt and the 1-methylpyridone. researchgate.net When dimethylformamide (DMF) is used as the solvent, only the 1-methylpyridone product is observed. researchgate.net This indicates that the solvent plays a crucial role in promoting the demethylation of the methoxy group and subsequent rearrangement. Electron-withdrawing groups on the pyridine ring also favor the conversion to the 1-methylpyridone. researchgate.net

| Solvent | Product(s) |

|---|---|

| None | Primarily Pyridinium Salt researchgate.net |

| Toluene, Acetonitrile, Methanol, THF | Mixture of Pyridinium Salt and 1-Methylpyridone researchgate.net |

| DMF | Exclusively 1-Methylpyridone researchgate.net |

Reactivity of Methyl Substituents in Organic Synthesis

The methyl groups at the 2- and 3-positions of the pyridine ring are not inert and can be functionalized, providing a handle for further synthetic modifications. The acidity of the protons on these methyl groups is increased by the adjacent electron-withdrawing pyridine ring, particularly when the nitrogen is quaternized or oxidized.

Derivatives such as 4-Methoxy-3,5-dimethyl-2-pyridinemethanol have been synthesized, demonstrating that the methyl group can be hydroxylated to a hydroxymethyl group. sigmaaldrich.com This transformation is a key step in building more complex molecular architectures. Furthermore, the methyl groups can provide steric shielding, which can influence the molecule's metabolic stability. For instance, in related compounds, steric hindrance from methyl groups has been shown to slow down oxidative metabolism.

Introduction of Complex Side Chains for Specialized Applications

The functionalization of the methyl groups is a common strategy for introducing more complex side chains, leading to compounds with specific applications, notably in the pharmaceutical industry. The N-oxide derivatives are particularly useful for this purpose. For example, 4-Methoxy-3,5-dimethylpyridine 1-Oxide is a key reactant in the preparation of omeprazole (B731), a proton pump inhibitor used to treat ulcers. chemicalbook.com This synthesis involves the introduction of a sulfinylmethyl side chain.

Another example is the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, a pivotal intermediate for pharmaceuticals, which is prepared from the corresponding hydroxymethyl precursor. The reactivity of the methyl groups also allows for the formation of carbon-carbon bonds. For example, (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine has been synthesized, demonstrating the introduction of a substituted vinyl side chain at the 2-position. researchgate.net

Rearrangement Reactions in Pyridine N-Oxide Systems

Pyridine N-oxides bearing an adjacent methyl group, such as the N-oxide of this compound, can undergo characteristic rearrangement reactions, most notably the Boekelheide rearrangement. fu-berlin.de This reaction is a powerful tool for functionalizing the methyl group.

The Boekelheide rearrangement is typically initiated by an acylating agent, such as acetic anhydride (B1165640). The process is generally understood to involve an initial O-acylation of the N-oxide, followed by deprotonation of the adjacent methyl group to form an exo-methylene intermediate. This key intermediate then undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, which results in the transfer of the acyl group to the methyl carbon, cleaving the weak N-O bond. fu-berlin.de However, studies on related systems suggest that the reaction may not be purely concerted and can proceed, at least in part, via radical intermediates. fu-berlin.de This rearrangement provides a direct route to functionalized pyridines, such as acetoxymethyl derivatives, from the corresponding N-oxides.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-Methoxy-2,3-dimethylpyridine, offering insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its unique substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methoxy (B1213986) substituents.

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region, typically between δ 6.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the electron-donating methoxy and methyl groups.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm. mdpi.com

Methyl Protons: The protons of the two methyl groups (-CH₃) at positions 2 and 3 would also appear as singlets, with their exact chemical shifts influenced by their position on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum. The carbon atom attached to the methoxy group (C4) would be significantly shifted downfield.

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm. mdpi.comdocbrown.info

Methyl Carbons: The carbons of the two methyl groups would appear in the upfield region of the spectrum.

A comprehensive 2D NMR analysis, including techniques like COSY, HMQC, and HMBC, would be necessary for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 6.5 - 8.5 | 110 - 160 |

| Methoxy (-OCH₃) | 3.8 - 4.2 (singlet) | 55 - 60 |

| Methyl (-CH₃) | 2.2 - 2.7 (singlets) | 15 - 25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. scielo.org.za

C-H Stretching: Vibrations of the C-H bonds in the aromatic ring and the methyl/methoxy groups would appear in the region of 2800-3100 cm⁻¹. scielo.org.za

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is anticipated around 1030-1250 cm⁻¹. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound will give rise to characteristic absorption bands in the UV region, typically corresponding to π→π* and n→π* transitions. The presence of substituents like the methoxy and methyl groups can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification and quantification of trace-level impurities that may be present in a sample of this compound. thermofisher.comajrconline.org

In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. ajrconline.org The use of high-resolution mass spectrometry can further aid in the unambiguous identification of impurities. thermofisher.com

For this compound, a predicted GC-MS analysis would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of methyl or methoxy groups, providing structural information. The technique is sensitive enough to detect and identify process-related impurities or degradation products at very low concentrations. ajrconline.org

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a state-of-the-art analytical technique that offers exceptional sensitivity and selectivity for the quantification of compounds in complex mixtures. nih.gov This method is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC-MS.

A validated LC-ESI-MS/MS method has been developed for the trace analysis of a structurally related genotoxic impurity, 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, in esomeprazole (B1671258) magnesium. jocpr.com This methodology can be adapted for the quantification of this compound. The key components of such a method would include:

Chromatographic Separation: A reverse-phase HPLC column would be used to separate the target analyte from other components in the sample matrix. jocpr.com

Ionization: Electrospray ionization (ESI) would be used to generate charged molecular ions from the analyte as it elutes from the HPLC column.

Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole or ion trap mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise, enabling accurate quantification at very low levels. nih.gov

Interactive Data Table: Example LC-ESI-MS/MS Method Parameters for a Related Pyridine Derivative

| Parameter | Condition |

| Column | Hypersil BDS (150 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4) and acetonitrile (B52724) (60:40, v/v) jocpr.com |

| Flow Rate | 0.7 mL/min jocpr.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) jocpr.com |

| Detection Mode | Single Reaction Monitoring (SRM) jocpr.com |

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to isolate and purify components of a mixture. For this compound, various chromatographic methods can be employed for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method, similar to that used for the related compound 4-Methoxy-3,5-dimethylpyridine-2-methanol, would be suitable for this compound. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a buffer to control the pH. sielc.comptfarm.pl

Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of chemical reactions during the synthesis of this compound. It provides a quick assessment of purity and can help in the development of optimal conditions for larger-scale column chromatography.

Gas Chromatography (GC), as discussed in the context of GC-MS, is another powerful separation technique for volatile compounds. A GC method equipped with a flame ionization detector (FID) could be developed for the routine quantitative analysis and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for the separation, detection, and quantification of process-related impurities or degradation products. For pyridine derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed, offering excellent resolution and sensitivity.

A specific, sensitive, and rapid analytical method, often coupled with mass spectrometry (LC-MS/MS), can be developed for the trace analysis of intermediates and impurities. jocpr.com The chromatographic separation is typically achieved on a C18 column, which is a non-polar stationary phase that effectively retains and separates compounds based on their hydrophobicity. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium acetate, to control pH and improve peak shape. jocpr.com

Detailed research into closely related substituted pyridines, such as those that function as impurities in larger active pharmaceutical ingredients, has led to the development of highly sensitive methods capable of detecting contaminants at parts-per-million (ppm) levels. jocpr.com The conditions for such an analysis are meticulously optimized to ensure reliable separation from the main component and other potential impurities.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography system, possibly with Mass Spectrometric detection (LC-MS/MS) |

| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | 5 mM Ammonium acetate buffer (pH 4) and Acetonitrile (60:40, v/v) jocpr.com |

| Flow Rate | 0.7 mL/min jocpr.com |

| Detection | UV at 305 nm or Mass Spectrometry (ESI+) jocpr.com |

Method Validation and Analytical Performance Parameters

The validation of an analytical procedure is critical to demonstrate its suitability for the intended purpose. ptfarm.pl According to guidelines from the International Council for Harmonisation (ICH), method validation involves a thorough evaluation of several performance parameters to ensure the method is reliable, reproducible, and accurate.

For an HPLC method designed to quantify this compound and its impurities, the following parameters are evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For a related pyridine impurity, linearity was established over a range of 0.3 – 7.5 ng/mL. jocpr.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a similar methoxy-dimethyl pyridine derivative, the LOD was found to be approximately 0.1 ppm. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for a related compound was 0.3 ppm, determined by establishing a signal-to-noise ratio of approximately 10:1. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | nih.gov |

| Precision (% RSD) | ≤ 2.0% | researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 (e.g., ~0.1 ppm) | jocpr.comresearchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ~10:1 (e.g., 0.3 ppm) | jocpr.com |

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,3 Dimethylpyridine Systems

Electronic Structure and Molecular Properties

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods allow for a detailed exploration of this structure, providing data on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.edu It is a widely used tool for studying substituted pyridine (B92270) systems due to its favorable balance of accuracy and computational cost. researcher.lifescilit.com For 4-Methoxy-2,3-dimethylpyridine, DFT calculations would be employed to determine its ground-state optimized geometry, predicting key bond lengths, bond angles, and dihedral angles.

These calculations yield fundamental electronic properties such as the total energy, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for predicting sites of interaction. DFT is also used to calculate harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound This table is illustrative and shows the types of data obtained from DFT calculations. Actual values for this compound would require specific computation.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -X Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | Y Debye |

| C2-C3 Bond Length | The distance between the carbon atoms at positions 2 and 3. | 1.39 Å |

| C4-O Bond Length | The distance between the pyridine ring carbon and the methoxy (B1213986) oxygen. | 1.36 Å |

| N1-C2-C3-C4 Dihedral Angle | The torsional angle defining the planarity of the pyridine ring. | ~0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, as well as the energy gap between them (the HOMO-LUMO gap), are critical parameters typically calculated using data from DFT computations. tandfonline.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal how the electron-donating methoxy group and the methyl groups influence the energy levels and spatial distribution of these key orbitals, thereby affecting the molecule's reactivity towards electrophiles and nucleophiles. rsc.org

Table 2: Illustrative FMO Properties and Global Reactivity Descriptors This table illustrates the types of data generated from an FMO analysis based on DFT results. Values are hypothetical.

| Parameter | Formula | Description | Illustrative Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. | 5.7 |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 0.8 |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.85 |

Conformational Analysis and Molecular Dynamics Simulations

Assessment of Dihedral Angles and Steric Effects

Conformational analysis involves studying the energy of a molecule as a function of the rotation around one or more single bonds. The key dihedral angle in this compound would be the C3-C4-O-C(methyl) angle, which describes the orientation of the methoxy group relative to the pyridine ring.

Due to the presence of the methyl group at the adjacent C3 position, significant steric hindrance is expected. This steric clash would likely restrict the free rotation of the methoxy group. Computational methods, such as a potential energy surface (PES) scan, can be used to calculate the energy at different values of this dihedral angle. This process identifies the lowest-energy conformer (the most stable arrangement) and the energy barriers to rotation between different conformations. The results would indicate whether the methoxy group's methyl is preferentially oriented in the plane of the pyridine ring or perpendicular to it to minimize steric repulsion.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can change dramatically in the presence of a solvent. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules.

Molecular dynamics (MD) simulations are a powerful technique for studying a molecule's behavior over time in an explicit solvent environment. mdpi.comyoutube.com An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of computer-generated water molecules and calculating the forces between all atoms to simulate their movement. rsc.org Such simulations provide detailed information on the formation of a solvation shell around the solute and can identify specific intermolecular interactions. For instance, MD could show how water molecules form hydrogen bonds with the lone pair of electrons on the pyridine nitrogen atom and interact with the polar methoxy group, providing a dynamic picture of the solvation process.

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, theoretical methods could be used to investigate various potential reactions. For example, in an electrophilic aromatic substitution reaction, computations could determine whether an incoming electrophile would preferentially attack the C5 or C6 position of the pyridine ring. This is achieved by calculating the activation energies for both pathways. The reaction path with the lower activation energy, corresponding to the transition state of lower energy, is predicted to be the kinetically favored one. These calculations provide a step-by-step description of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For this compound, theoretical investigations can forecast its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are typically achieved through methods such as Density Functional Theory (DFT) for vibrational spectra and NMR chemical shifts, and Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is a valuable application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.govnih.gov By calculating the magnetic isotropic shielding tensors for each nucleus, a theoretical spectrum can be generated. researchgate.net

For this compound, the predicted chemical shifts are influenced by the electronic environment of each proton and carbon atom, which is determined by the interplay of the electron-donating methoxy group and the two methyl groups on the pyridine ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The aromatic protons' chemical shifts are influenced by the substituent effects on the pyridine ring. The protons of the two methyl groups at positions 2 and 3 will likely have slightly different chemical shifts due to their different proximity to the nitrogen atom and the methoxy group. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern. The carbon atom attached to the methoxy group (C4) is expected to be significantly shifted downfield. The carbons bearing the methyl groups (C2 and C3) will also have characteristic shifts, as will the methyl and methoxy carbons themselves.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and data from analogous substituted pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 6.5 - 8.0 | - |

| CH₃ (at C2) | 2.2 - 2.5 | 18 - 22 |

| CH₃ (at C3) | 2.1 - 2.4 | 15 - 19 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C (aromatic) | - | 110 - 165 |

Note: These are estimated values and the actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations, primarily using DFT methods like B3LYP, are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. scielo.org.za These calculations provide the vibrational frequencies and intensities of the normal modes of vibration. The predicted spectra can aid in the assignment of experimental bands to specific molecular motions.

For this compound, the vibrational spectrum will be characterized by modes associated with the pyridine ring, the methoxy group, and the methyl groups.

Pyridine Ring Vibrations: The pyridine ring will exhibit characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations in aromatic rings typically appear in the 1400-1650 cm⁻¹ region. scielo.org.za Ring deformation and breathing modes are expected at lower wavenumbers.

Methyl Group Vibrations: The methyl groups will have symmetric and asymmetric C-H stretching vibrations, which are generally observed in the 2850-3000 cm⁻¹ range. scielo.org.za Bending vibrations (scissoring, rocking, and wagging) will appear at lower frequencies.

Methoxy Group Vibrations: The methoxy group will also contribute to the vibrational spectrum. The C-H stretching of the methoxy group is expected in the same region as the methyl C-H stretches. The C-O stretching vibration is a key feature and is typically found in the 1000-1300 cm⁻¹ region.

A summary of the predicted key vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| Pyridine Ring C=C and C=N Stretch | 1400 - 1650 |

| CH₃ Bending | 1350 - 1470 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| Ring Bending/Deformation | Below 1000 |

Note: These are predicted frequency ranges based on computational models for similar structures.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zarsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted pyridine ring. The presence of the electron-donating methoxy and methyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Computational predictions can provide the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities. For this compound, it is anticipated that there will be one or more strong absorption bands in the ultraviolet region.

| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| π → π | 220 - 280 | > 0.1 |

| n → π | 270 - 320 | < 0.01 |

Note: The predicted values are based on TD-DFT calculations for analogous substituted aromatic systems.

Research Applications of 4 Methoxy 2,3 Dimethylpyridine in Organic and Medicinal Chemistry

Role as Building Blocks in the Synthesis of Complex Heterocyclic Compounds

4-Methoxy-2,3-dimethylpyridine serves as a crucial building block in the synthesis of a variety of complex heterocyclic compounds. Its substituted pyridine (B92270) ring offers a versatile scaffold for constructing more intricate molecular architectures. The methoxy (B1213986) and dimethyl groups on the pyridine ring influence its reactivity and provide steric and electronic properties that can be exploited in multi-step syntheses. This compound is particularly valuable in creating fused heterocyclic systems and other polycyclic structures that are of interest in medicinal chemistry and materials science. The pyridine nitrogen atom and the potential for functionalization at various positions on the ring make it a versatile starting material for a range of chemical transformations.

Intermediates in the Production of Pharmaceutical Agents

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of several pharmaceutical agents, most notably the class of drugs known as proton pump inhibitors (PPIs). These drugs are widely used to treat acid-related gastrointestinal disorders.

Synthetic Pathways to Proton Pump Inhibitor Precursors

The synthesis of proton pump inhibitors such as omeprazole (B731), esomeprazole (B1671258), and rabeprazole (B1678785) often involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) derivative. This compound is a precursor to the essential pyridine component of these drugs. A common synthetic strategy involves the N-oxidation of the pyridine ring, followed by rearrangement and functionalization to introduce a reactive group, typically a chloromethyl group, at the 2-position of the pyridine ring. This functionalized pyridine derivative is then ready for coupling with the appropriate benzimidazole thiol.

For instance, the synthesis of the key intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, is a critical step in the production of omeprazole. chemicalbook.com This intermediate is synthesized from precursors that can be derived from this compound or related structures. epo.orggoogle.com The process often involves a series of reactions including oxidation, nitration, and chlorination to achieve the desired functionalization. rjpbcs.com

Precursors for Specific Pyridine-Based Drug Development (e.g., rabeprazole, esomeprazole, omeprazole related intermediates)

The versatility of this compound and its derivatives allows for their use in the synthesis of various specific proton pump inhibitors.

Omeprazole and Esomeprazole: In the synthesis of omeprazole, a racemic mixture, and its S-enantiomer esomeprazole, the substituted pyridine intermediate derived from this compound is crucial. The synthesis involves the condensation of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine with 5-methoxy-2-mercaptobenzimidazole. chemicalbook.comdrugfuture.com The resulting thioether is then oxidized to the corresponding sulfoxide (B87167) to yield omeprazole. rjpbcs.comsphinxsai.com

Rabeprazole: For the synthesis of rabeprazole, a similar strategy is employed, but with a different substitution pattern on the pyridine ring. The synthesis of rabeprazole involves intermediates like 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide, which can be prepared from related pyridine precursors. google.comgoogle.com The synthesis of rabeprazole also highlights the importance of controlling the formation of potential impurities, some of which are structurally related to the starting pyridine intermediates. ingentaconnect.comneliti.com

The following table summarizes the role of this compound as a precursor in the synthesis of these key pharmaceutical agents.

| Drug | Key Pyridine Intermediate | Role of this compound Derivative |

| Omeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Precursor to the pyridine moiety that is coupled with the benzimidazole core. chemicalbook.comsphinxsai.com |

| Esomeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | As the (S)-enantiomer of omeprazole, it shares the same key pyridine intermediate in its synthesis. drugfuture.com |

| Rabeprazole | 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | A related pyridine derivative serves as the foundational structure for this key intermediate. google.comgoogle.com |

Contributions to the Development of Novel Pyridine-Based Active Molecules

Beyond its established role in the synthesis of proton pump inhibitors, the chemical scaffold of this compound contributes to the development of other novel pyridine-based active molecules. The substituted pyridine ring is a common feature in many biologically active compounds. Researchers are exploring the modification of this and similar pyridine structures to create new chemical entities with potential therapeutic applications in various fields, including oncology and infectious diseases. The ability to functionalize the pyridine ring allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs.

Explorations in Materials Science and Other Chemical Fields

While the primary application of this compound is in the pharmaceutical industry, the chemical properties of pyridine derivatives suggest potential for their exploration in materials science. Pyridine-containing polymers and coordination complexes have been investigated for their electronic, optical, and catalytic properties. The nitrogen atom in the pyridine ring can coordinate with metal ions, making such compounds candidates for use as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs). The specific substitution pattern of this compound could influence the properties of such materials, although specific research in this area is not extensively documented.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Methoxy-2,3-dimethylpyridine in academic settings?

Methodological Answer: The synthesis of this compound can be adapted from analogous pyridine derivatives. For example:

- Methoxy Group Introduction : Use boron tribromide (BBr₃) in dichloromethane to demethylate or methylate precursors, as demonstrated in the synthesis of 4-Methoxy-3,5-dimethylpyridine derivatives .

- Catalytic Hydrogenation : Employ palladium catalysts with sulfuric acid and iron chloride (FeCl₃) for reductive steps, as seen in the preparation of hydroxylated pyridines .

- Stepwise Functionalization : Combine nucleophilic substitution and oxidation reactions. For instance, sodium nitrite in acetic acid can facilitate nitrosation, followed by methoxylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC or GC with standards (e.g., >97.0% purity thresholds as in catalog specifications) to assess purity .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy proton signals at ~3.8 ppm, methyl groups at ~2.3–2.5 ppm) and FTIR (C-O stretch ~1250 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (C₈H₁₁NO) through combustion analysis or high-resolution mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective methoxylation in dimethylpyridine derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy group introduction .

- Temperature Control : Maintain reaction temperatures between 80–100°C to minimize side reactions, as shown in the synthesis of 2-chloromethyl-4-methoxy derivatives .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to direct substitution to the para or meta positions, leveraging steric effects from methyl groups .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of pyridine derivatives?

Methodological Answer:

- Data Triangulation : Cross-reference multiple sources (e.g., peer-reviewed syntheses vs. catalog data) to identify outliers .

- Experimental Replication : Reproduce key experiments (e.g., solubility in DMSO/water mixtures) under controlled conditions .

- Computational Modeling : Use tools like COSMO-RS to predict solubility parameters and compare with empirical data .

Q. What strategies are recommended for assessing environmental impact when toxicity data is unavailable?

Methodological Answer:

- Read-Across Analysis : Use ecotoxicological data from structurally similar compounds (e.g., 4-Methoxy-3,5-dimethylpyridine) to estimate persistence and bioaccumulation .

- QSAR Models : Apply quantitative structure-activity relationship models to predict acute/chronic toxicity .

- Microcosm Studies : Conduct small-scale biodegradation assays in soil/water systems to evaluate mobility and degradation pathways .

Q. What are the best practices for handling pyridine derivatives with unknown toxicity profiles?

Methodological Answer:

- Containment : Use fume hoods and closed systems to minimize inhalation/contact, as recommended for uncharacterized pyridines .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) during large-scale reactions .

- Emergency Protocols : Pre-identify poison control centers and ensure immediate medical consultation for exposure symptoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.